molecular formula C8H14N8O8S B13415965 Divicine Sulfate

Divicine Sulfate

Cat. No.: B13415965
M. Wt: 382.31 g/mol
InChI Key: CKNOXJJKFIPPBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Divicine sulfate can be synthesized through a multi-step process. One method involves the following steps :

    Starting Material: 2,6-diamino-4-hydroxypyrimidine.

    Oxidation: The starting material is treated with potassium persulfate (K2S2O8) in an alkaline medium to form this compound.

    Isolation: The reaction mixture is acidified with hydrochloric acid (HCl), and the precipitate is filtered, washed with water, and dried.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Divicine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium persulfate (K2S2O8) in alkaline medium.

    Aminolysis: Benzylamine in the presence of air.

    Hydrolysis: Aqueous ammonia and atmospheric oxygen.

Major Products

    Oxidation: Reactive oxygen species.

    Aminolysis: N,N’-dibenzylamide of oxalic acid.

    Hydrolysis: Aminohydroxy-sym-triazinecarboxylic acid.

Mechanism of Action

Divicine sulfate exerts its effects through the generation of reactive oxygen species. Upon hydrolysis of the inactive β-glucoside vicine, reduced divicine is formed. This compound reacts with oxygen to produce superoxide anion and hydrogen peroxide, which are strong oxidizers of NADPH and glutathione . In glucose-6-phosphate dehydrogenase-deficient red cells, this leads to oxidative stress and hemolysis .

Comparison with Similar Compounds

Divicine sulfate is similar to other pyrimidine derivatives, such as:

Uniqueness

This compound is unique due to its ability to generate reactive oxygen species and its role in the development of favism. Its chemical properties and reactions make it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C8H14N8O8S

Molecular Weight

382.31 g/mol

IUPAC Name

2,4-diamino-5-hydroxy-1H-pyrimidin-6-one;sulfuric acid

InChI

InChI=1S/2C4H6N4O2.H2O4S/c2*5-2-1(9)3(10)8-4(6)7-2;1-5(2,3)4/h2*9H,(H5,5,6,7,8,10);(H2,1,2,3,4)

InChI Key

CKNOXJJKFIPPBD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)O.C1(=C(N=C(NC1=O)N)N)O.OS(=O)(=O)O

Origin of Product

United States

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